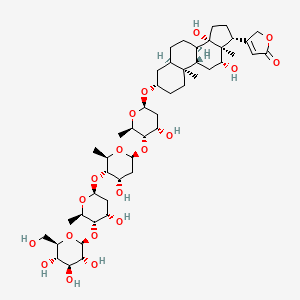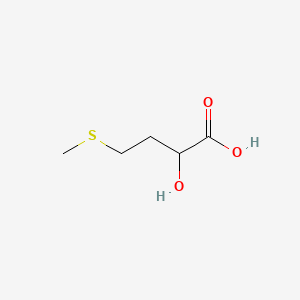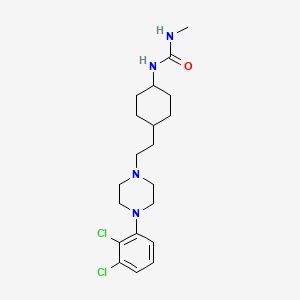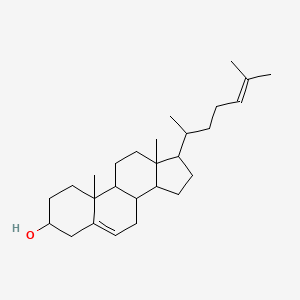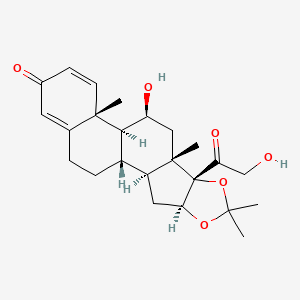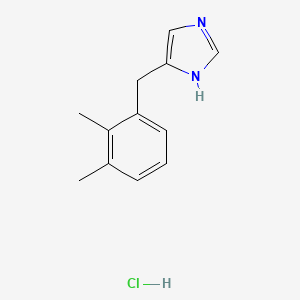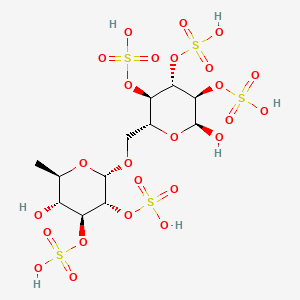
di-4-Anepps
Overview
Description
Di-4-ANEPPS is a voltage-sensitive dye used in membrane potential studies . It is a fast-response probe that operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .
Molecular Structure Analysis
This compound is a zwitterionic molecule . Its exact molecular structure is not provided in the searched resources.Chemical Reactions Analysis
This compound is non-fluorescent until bound to membranes . It exhibits changes in fluorescence in response to electrical potential changes in its environment . The magnitude of its potential-dependent fluorescence change is often small; fast-response probes typically show a 2-10% fluorescence change per 100 mV .Physical And Chemical Properties Analysis
This compound is soluble in ethanol, DMSO, and DMF . Its excitation and emission maxima bound to model phospholipid membranes are approximately 465/635 nm, but these spectral properties are highly dependent on the environment .Scientific Research Applications
Membrane Binding and Electric Potentials
Di-4-ANEPPS is extensively used in probing membrane electric potentials due to its electrochromic response. Pevzner, Ehrenberg, and Loew (1993) examined its binding properties to membranes using various spectroscopy techniques, revealing its differential solubilization in the membrane, where the molecule's polar head protrudes out of the lipid environment, responsible for its spectral behavior (Pevzner, Ehrenberg, & Loew, 1993).
Versatility in Different Preparations
Loew et al. (1992) demonstrated the consistent potentiometric responses of this compound in various systems such as lipid vesicles, red blood cells, and cardiac cells. This versatility underpins its widespread use as a potentiometric indicator across different biological preparations (Loew et al., 1992).
Modulation of Cardiac Electrical Activity
Ronzhina et al. (2021) studied the effects of this compound on rabbit isolated hearts, showing its influence on electrical activity and its viability as a tool for investigating myocardial ischemia (Ronzhina et al., 2021).
Impact on Cardiac Conduction Velocity
Larsen et al. (2012) explored the hypothesis that this compound modulates cardiac impulse propagation. Their findings indicated a direct and dose-dependent modulation of cardiac impulse propagation by this compound, crucial for interpreting cardiac data obtained using this dye (Larsen et al., 2012).
RT/RR Coupling in Cardiac Research
Veselý et al. (2015) investigated the effects of this compound on RT/RR coupling in electrograms recorded on rabbit isolated hearts, demonstrating its potential impact on RT/RR coupling mainly caused by the prolongation of the RR interval during dye loading (Veselý et al., 2015).
Optimization for Blood-Perfused Tissues
Matiukas et al. (2007) characterized new styryl dyes optimized for blood-perfused tissue and intramural optical mapping, extending the utility of such dyes like this compound for deeper tissue probing and optical mapping of blood-perfused tissue (Matiukas et al., 2007).
Calibration of this compound
Tsemperouli and Sugihara (2018) reported a platform combining electrical measurements and fluorescence microscopy for calibrating this compound. This setup allows for the calibration of this compound in different lipid environments, improving understanding of its voltage-sensing mechanism (Tsemperouli & Sugihara, 2018).
Photodynamic Effects on Neuronal Activity
Stein and András (2010) investigated the effects of this compound on neuronal activity, focusing on its photodynamic effects. They found that this compound allows long recording sessions with little bleaching and no obvious damage to the neural system, demonstrating its utility in neural imaging studies (Stein & András, 2010).
Electrophysiological Activation in Mouse Heart
Witkowski et al. (1997) used this compound for studying electrophysiological activation in a Langendorff-perfused mouse heart. This study highlights the use of this compound in small animal models for detailed cardiac analysis (Witkowski et al., 1997).
Effects on Isolated Heart Electrogram
Fialová et al. (2011) examined the response of heart tissue to this compound, particularly focusing on heart rate changes and arrhythmia-preceding parameters in isolated rat heart electrogram during staining with this compound and washout period, providing valuable insights into its effects on cardiac parameters (Fialová et al., 2011).
Photodynamic Damage to Cardiomyocytes
Schaffer et al. (1994) explored the toxic and photodynamic properties of this compound on isolated guinea pig ventricular cells. Their findings suggest the involvement of reactive oxygen intermediates in this compound induced photodynamic damage, important for its application in optical membrane potential recordings in heart tissue and single cardiomyocytes (Schaffer et al., 1994).
Mechanism of Action
Target of Action
Di-4-ANEPPS is a voltage-sensitive dye that primarily targets the cell membrane . It is used to detect transient changes in membrane potential in excitable cells such as neurons and cardiac cells . The dye is non-fluorescent until bound to membranes .
Mode of Action
This compound operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field . When the membrane potential changes, the fluorescence excitation intensity of the dye also changes . This allows this compound to detect fast and transient potential changes in cells .
Biochemical Pathways
This compound is involved in the detection of changes in membrane potential, which plays a central role in many physiological processes, including nerve-impulse propagation, muscle contraction, cell signaling, and ion-channel gating . The dye’s fluorescence properties change in response to electrical potential changes in their environment, providing an indirect method of detecting the translocation of ions across the membrane .
Pharmacokinetics
This compound is rapidly internalized by cells, making it primarily used for short-term experiments . It is soluble in ethanol, DMSO, and DMF . The dye is introduced into cells by direct addition of stock solution to cell culture medium, by using Pluronic™ F-127, or by retrograde labeling .
Result of Action
The use of this compound leads to the detection of submillisecond membrane potential changes . It allows reaching a time resolution better than 1 ms and exhibits changes in fluorescence of up to 10% per 100 mV . It is a common tool for mapping cardiac electrical activity .
Action Environment
The spectral properties of this compound are highly dependent on the environment . The dye’s fluorescence properties can change in response to the surrounding electric field . The fluorescence excitation/emission maxima of this compound bound to neuronal membranes are 475/617 nm . Both this compound and di-8-ANEPPS respond to increases in membrane potential (hyperpolarization) with a decrease in fluorescence excited at approximately 440 nm and an increase in fluorescence excited at 530 nm . These spectral shifts permit the use of ratiometric methods to correlate the change in fluorescence signal with membrane potential .
Future Directions
Di-4-ANEPPS is a common tool for mapping cardiac electrical activity . Future research may focus on calibrating this compound in different lipid environments to better understand its fundamental voltage-sensing mechanism . Another potential direction is the use of this compound in combination with optical mapping for ‘all-optical’ electrophysiology .
properties
IUPAC Name |
3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90134-00-2 | |
| Record name | 1-(3-Sulfonatopropyl)-4-(beta)(2-(di-n-butylamino)-6-naphthylvinyl)pyridinium betaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090134002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



